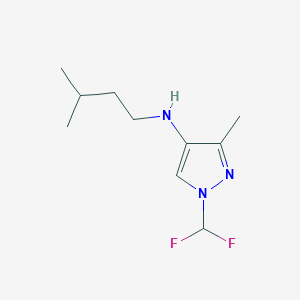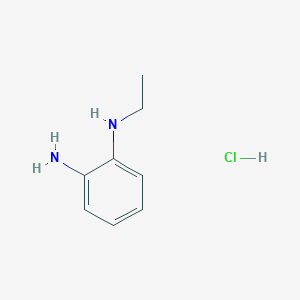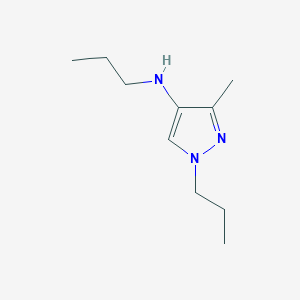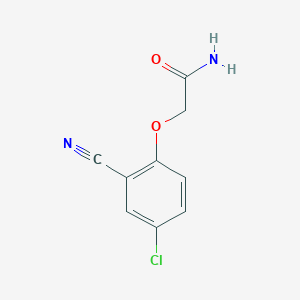![molecular formula C12H17F2N5 B11733637 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine est un composé organique synthétique appartenant à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence de deux cycles pyrazole, dont l'un est substitué par un groupe difluorométhyl. La structure unique de ce composé en fait un élément d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante implique les étapes suivantes :
Formation du cycle pyrazole : L'étape initiale implique la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones pour former le cycle pyrazole.
Introduction du groupe difluorométhyl : Le groupe difluorométhyl est introduit par une réaction de substitution nucléophile utilisant un agent de difluorométhylation approprié.
Alkylation et amination : Les étapes finales impliquent l'alkylation du cycle pyrazole avec un halogénure d'alkyle approprié, suivie d'une amination pour introduire le groupe amine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le développement de catalyseurs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe difluorométhyl.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Formation d'acides pyrazole carboxyliques correspondants.
Réduction : Formation de dérivés de pyrazole réduits.
Substitution : Formation de dérivés de pyrazole substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent pharmaceutique en raison de ses caractéristiques structurales uniques et de son activité biologique potentielle.
Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de matériaux avancés, y compris les polymères et les revêtements.
Recherche biologique : Le composé est utilisé dans des études pour comprendre son interaction avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Mécanisme d'action
Le mécanisme d'action de N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe difluorométhyl peut améliorer l'affinité de liaison du composé à sa cible en formant des liaisons hydrogène fortes et des interactions hydrophobes. Les voies exactes impliquées dépendent du contexte biologique spécifique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{[1-(trifluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine
- N-{[1-(chlorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine
Unicité
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-3-méthyl-1-propyl-1H-pyrazol-4-amine est unique en raison de la présence du groupe difluorométhyl, qui confère des propriétés physico-chimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Cela en fait un composé précieux pour diverses applications où ces propriétés sont souhaitables.
Propriétés
Formule moléculaire |
C12H17F2N5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-3-6-18-8-11(9(2)17-18)15-7-10-4-5-16-19(10)12(13)14/h4-5,8,12,15H,3,6-7H2,1-2H3 |
Clé InChI |
ACFVTLJIIWNFLR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)NCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)

![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)

![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733624.png)

![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)

![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
